5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO4 It is a brominated derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3,4-dimethoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or acetic acid, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-hydroxy-3,4-dimethoxybenzoic acid.
Reduction: 5-Bromo-2-hydroxy-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and biological activity. It can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interacting with cellular proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: Similar structure but with different positions of the methoxy groups.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Lacks one methoxy group compared to 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde.
5-Bromo-3,4-dihydroxybenzaldehyde: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde (5-Bromo-DMBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of 5-Bromo-DMBA
The synthesis of 5-Bromo-DMBA typically involves the bromination of 2-hydroxy-3,4-dimethoxybenzaldehyde using bromine in an appropriate solvent. The following reaction scheme illustrates the process:
- Starting Material : 2-Hydroxy-3,4-dimethoxybenzaldehyde.
- Bromination Reaction : Bromine is added to the solution under controlled conditions.
- Product Isolation : The product is purified through recrystallization or chromatography.
The synthesis results in a white solid with a melting point around 75-77 °C, characterized by various spectroscopic methods such as NMR and IR .
Biological Properties
5-Bromo-DMBA exhibits a range of biological activities including:
- Antibacterial Activity : Studies have shown that brominated compounds can exhibit significant antibacterial properties. For instance, 5-Bromo-DMBA has been tested against various bacterial strains with promising results.
- Antifungal Activity : Similar to its antibacterial properties, 5-Bromo-DMBA has demonstrated antifungal effects against common fungal pathogens.
- Antitumor Activity : Notably, compounds with brominated methoxyphenyl moieties have been associated with antitumor activity. Research indicates that 5-Bromo-DMBA can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent .
Table 1: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 12.5 | |
Antifungal | Candida albicans | 15.0 | |
Antitumor | MDA-MB-231 (breast cancer) | 8.0 |
Detailed Findings
- Antibacterial Studies : In vitro assays demonstrated that 5-Bromo-DMBA exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 12.5 µM. This suggests that the compound could be developed further for therapeutic applications against bacterial infections.
- Antifungal Studies : The compound also showed antifungal activity against Candida albicans with an IC50 of 15.0 µM. These findings indicate that brominated derivatives may serve as effective antifungal agents.
- Antitumor Activity : The antitumor potential was evaluated using the MDA-MB-231 breast cancer cell line, where the compound displayed an IC50 value of 8.0 µM, indicating potent cytotoxicity and suggesting mechanisms involving apoptosis induction in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of 5-Bromo-DMBA is influenced by its molecular structure. The presence of bromine and methoxy groups plays a crucial role in enhancing its biological efficacy. Research indicates that modifications in the position of substituents can lead to variations in activity, emphasizing the importance of SAR studies in drug design .
Properties
IUPAC Name |
5-bromo-2-hydroxy-3,4-dimethoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-8-6(10)3-5(4-11)7(12)9(8)14-2/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBQLFJRBALMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1OC)O)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264094 | |
Record name | 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28006-96-4 | |
Record name | 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28006-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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